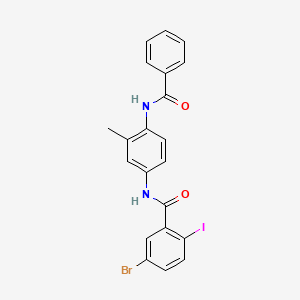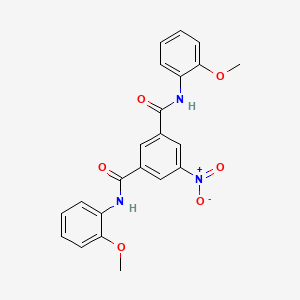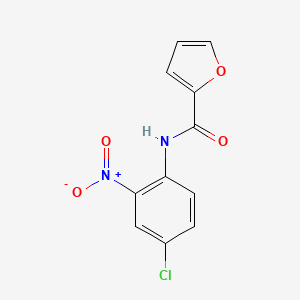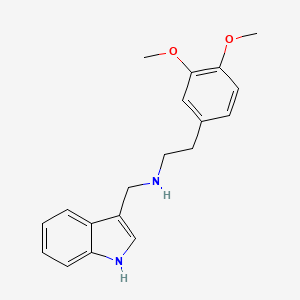
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide is a complex organic compound characterized by the presence of benzamide, bromine, and iodine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The addition of bromine and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide can undergo various chemical reactions, including:
Substitution reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as hydroxide ions or amines.
Oxidation reactions: May use oxidizing agents like potassium permanganate.
Reduction reactions: Typically involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigating its effects on biological systems and potential therapeutic benefits.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamido-3-methylphenyl)-2-fluorobenzamide
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
Properties
Molecular Formula |
C21H16BrIN2O2 |
|---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-bromo-2-iodobenzamide |
InChI |
InChI=1S/C21H16BrIN2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
InChI Key |
JVRKGWWYSXREFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685159.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685162.png)

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11685170.png)
![4-Methoxybenzaldehyde 1-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)hydrazone](/img/structure/B11685178.png)
![2-hydroxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685183.png)

![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11685191.png)
![3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11685194.png)
![N'-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11685219.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685223.png)

![4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide](/img/structure/B11685231.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11685248.png)
